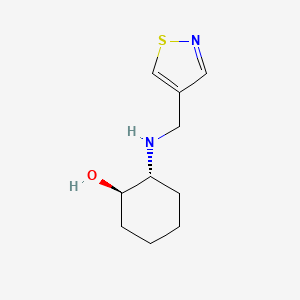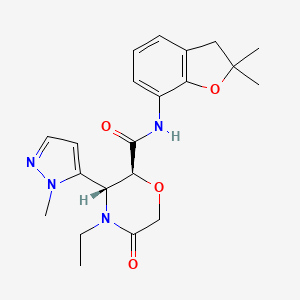![molecular formula C15H20N4O3 B7344280 1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea](/img/structure/B7344280.png)
1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclin-dependent kinases, which play a key role in cell cycle progression. Additionally, it inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. In addition, it has anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea in lab experiments is its high purity and efficiency of synthesis. It is also a potent inhibitor of various enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of action of these targets. However, one of the limitations is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea. One area of research is the development of more potent and selective inhibitors of specific targets. Another area of research is the identification of biomarkers that can be used to predict the response to this compound in cancer patients. Additionally, research can be done to investigate the potential use of this compound in combination with other therapies for the treatment of cancer and other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its efficient synthesis method, potent inhibition of various enzymes and signaling pathways, and anti-inflammatory properties make it a valuable tool for studying the mechanisms of action of these targets. Further research can be done to explore its potential use in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis method for 1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea involves the reaction of 1-(2-bromoethyl)benzimidazole and 3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea in the presence of a palladium catalyst. This method is efficient and yields the desired compound in high purity.
Applications De Recherche Scientifique
1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea has potential applications in various fields of scientific research. One of the major applications is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. It has also been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[3-(1H-benzimidazol-2-yl)propyl]-3-[(3S,4S)-4-hydroxyoxolan-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c20-13-9-22-8-12(13)19-15(21)16-7-3-6-14-17-10-4-1-2-5-11(10)18-14/h1-2,4-5,12-13,20H,3,6-9H2,(H,17,18)(H2,16,19,21)/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKHARURZOECBA-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)NC(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)O)NC(=O)NCCCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-[(3-oxo-4H-1,4-benzothiazin-6-yl)carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7344198.png)
![N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-8-fluoro-7-methoxyquinazolin-4-amine](/img/structure/B7344201.png)
![(3S)-1-[[4-(methylsulfinylmethyl)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344209.png)
![(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)

![tert-butyl 3-[5-[(1S)-1-methoxyethyl]-1,2,4-oxadiazol-3-yl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate](/img/structure/B7344236.png)
![(2S)-1-(cyclopropanecarbonyl)-N-[1-(4-methylpyrimidin-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7344244.png)
![5-ethyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B7344256.png)
![(3S,4S)-3-(hydroxymethyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-4-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7344267.png)
![(1R,3S)-3-[[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7344269.png)
![(2S,3S)-2-[[3-(2-hydroxyphenyl)-1H-pyrazole-5-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7344272.png)


![1-[(4-methoxyphenyl)methyl]-N-[(2S,3R)-2-phenyloxolan-3-yl]azetidine-2-carboxamide](/img/structure/B7344288.png)